molecular formula C22H45N5O17S B12469018 4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Cat. No.: B12469018
M. Wt: 683.7 g/mol
InChI Key: HIBICIOPDUTNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature and Constitutional Analysis

The IUPAC name of this compound reflects its intricate polycyclic architecture. The parent structure is 2-hydroxybutanamide , substituted at the nitrogen atom by a cyclohexanol derivative. The cyclohexanol ring is further modified at positions 2, 4, and 5:

  • Position 2 : A glycosidic bond to a 4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl moiety (a derivative of α-D-glucopyranose with an amino group at C3).
  • Position 4 : A second glycosidic linkage to a 6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl group (a modified α-D-glucopyranose with an aminomethyl group at C6).
  • Position 5 : An amino group.

The butanamide side chain at position 1 of the cyclohexanol ring features a (2S)-4-amino-2-hydroxybutanoyl group, which confers resistance to bacterial enzymatic degradation. The sulfate counterion neutralizes the compound’s cationic charges, enhancing aqueous solubility.

Table 1: Constitutional Breakdown of the IUPAC Name
Component Description
Parent chain 2-Hydroxybutanamide
Cyclohexanol substituents 5-Amino, 2- and 4-glycosidic bonds, 3-hydroxy
Sugar moiety 1 4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl
Sugar moiety 2 6-(Aminomethyl)-3,4,5-trihydroxyoxan-2-yl
Counterion Sulfuric acid

Stereochemical Configuration and Chiral Center Identification

This molecule contains 10 chiral centers , each contributing to its three-dimensional conformation and biological activity:

  • Cyclohexanol ring : Positions 1 (R), 2 (S), 3 (S), 4 (R), and 5 (S).
  • 4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl : C2 (S), C3 (R), C4 (S), C5 (S), C6 (R).
  • 6-(Aminomethyl)-3,4,5-trihydroxyoxan-2-yl : C2 (R), C3 (R), C4 (S), C5 (S), C6 (R).
  • Butanamide side chain : C2 (S).

The stereochemistry is critical for binding to the bacterial 16S rRNA, as evidenced by the (1R,2S,3S,4R,5S) configuration of the cyclohexanol core, which aligns with conserved motifs in aminoglycosides. Modifications such as the (S)-2-hydroxy group in the butanamide chain disrupt interactions with bacterial acetyltransferases, reducing susceptibility to resistance mechanisms.

Structural Relationship to Aminoglycoside Antibiotics

This compound belongs to the aminoglycoside class, characterized by a 2-deoxystreptamine (2-DOS) ring system linked to amino sugars. Comparative analysis reveals:

  • Core structure : The cyclohexanol ring corresponds to the 2-DOS scaffold, a hallmark of aminoglycosides like gentamicin and kanamycin.
  • Sugar substituents : The 3-amino-3-deoxy-α-D-glucopyranose and 6-amino-6-deoxy-α-D-glucopyranose moieties mirror the hydroxyl and amino group patterns seen in gentamicin C1 sulfate.
  • Structural modifications : The (S)-4-amino-2-hydroxybutanoyl side chain distinguishes it from first-generation aminoglycosides, providing enhanced stability against enzymatic modification.
Table 2: Comparative Structural Features of Select Aminoglycosides
Feature This Compound Gentamicin C1 Sulfate Kanamycin A
Core structure 2-DOS derivative 2-DOS derivative 2-DOS derivative
Position 1 substituent (S)-4-amino-2-hydroxybutanamide - 3-Amino-3-deoxy-D-glucose
Position 4 substituent 6-(Aminomethyl)glucose Methyl group 6-Aminoglucose
Enzymatic resistance profile High Moderate Low

The sulfate counterion, a common feature in aminoglycoside formulations, improves solubility without altering the antibiotic’s mechanistic profile. This structural synergy between the 2-DOS core, amino sugars, and side chain modifications underscores its classification as a third-generation aminoglycoside optimized for broad-spectrum activity.

Properties

Molecular Formula

C22H45N5O17S

Molecular Weight

683.7 g/mol

IUPAC Name

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

InChI

InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)

InChI Key

HIBICIOPDUTNRR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Protection of Kanamycin A Amino and Hydroxyl Groups

The synthesis begins with kanamycin A, where selective protection of amino groups at positions 6' and 3' is critical. In US5763587A , carbobenzyloxy (Cbz) or trifluoroacetyl groups are employed to shield these positions, enabling regioselective acylation at the 1-amino group. The reaction is conducted in a heterogeneous medium (water with immiscible organic solvents like dichloromethane) at pH 8–9 and 0–60°C. Zinc acetate is often added to stabilize the intermediate complex.

Acylation with L-HABA Derivatives

The protected intermediate reacts with an activated derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). CN105440090A utilizes γ-phthalimido-α-hydroxybutyric acid (PHBA) coupled with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile to form the acylated product. The reaction achieves >70% yield by maintaining a 1:1.2 molar ratio of kanamycin derivative to PHBA.

Deprotection and Sulfation

Final deprotection involves catalytic hydrogenolysis (for Cbz groups) or acidic hydrolysis (for phthalimido groups). In CN1057053A , the crude product is treated with sulfuric acid in ethanol-water to precipitate amikacin disulfate, yielding 91.5% after recrystallization. The sulfation step requires precise pH control (2.5–3.0) to avoid over-sulfation.

Industrial-Scale Optimizations

Solvent and Catalyst Innovations

US5763587A emphasizes replacing toxic solvents (e.g., dimethylformamide) with water, reducing costs and environmental impact. Zinc or nickel cations enhance reaction rates by forming coordination complexes with kanamycin, improving acylation selectivity.

Purification Techniques

Chromatography on macroporous ion-exchange resins (e.g., C-107) separates amikacin from byproducts like BB-K11. Elution with 0.5–1.5N ammonia yields >95% purity, followed by sulfuric acid precipitation.

Enzymatic and Chemoenzymatic Approaches

Enzymatic Methylation and Acylation

Frontiers in Microbiology (2021) reports the use of methyltransferase GenN and acyltransferase AAC(6')-APH(2") to synthesize amikacin analogs. GenN methylates the 3″-amino group using S-adenosylmethionine (SAM), while AAC(6')-APH(2") acylates the 6′-position with acetyl-CoA or propionyl-CoA. This one-pot enzymatic method achieves 100% conversion but is limited to research-scale production.

Comparative Analysis of Key Methods

Method Key Steps Yield Purity Scale Reference
Traditional Chemical Protection → Acylation → Deprotection 65–72% 95–98% Industrial
Enzymatic Methylation → Acylation 100% >90% Laboratory
Optimized Industrial Zinc-assisted acylation → Ion-exchange 83–91% 99% Pilot Plant

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

The compound’s reactivity is governed by its functional groups: primary/secondary amines , hydroxyl groups , sulfate esters , and glycosidic linkages .

Functional Group Reaction Type Reagents/Conditions Products
Hydroxyl (-OH)OxidationKMnO₄, CrO₃ (acidic conditions)Ketones or carboxylic acids
Hydroxyl (-OH)EsterificationAcetic anhydride, H⁺ catalystAcetylated derivatives
Amino (-NH₂)AcylationAcetyl chlorideAcetamide derivatives
Amino (-NH₂)ProtonationStrong acids (e.g., HCl)Ammonium salts (water-soluble forms)
Sulfate (-OSO₃H)NeutralizationNaOHSodium sulfate and free amine
Glycosidic bondsAcid hydrolysisDilute HCl, heatSugar moieties and aglycone

Hydrolysis

  • Glycosidic Bonds : Susceptible to acid-catalyzed hydrolysis, leading to fragmentation into deoxystreptamine and sugar components .

  • Sulfate Groups : Stable under neutral conditions but hydrolyze in strongly alkaline media to release sulfuric acid .

Thermal Degradation

Decomposition occurs above 200°C, producing ammonia, sulfur oxides, and carbonaceous residues .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s amino groups bind to bacterial 30S ribosomal subunits via electrostatic interactions, disrupting protein synthesis . This interaction is pH-dependent, with optimal binding at neutral pH .

Analytical Characterization Reactions

Method Reaction/Principle Application
Ninhydrin Test Reaction with primary aminesDetection of free amino groups
Fehling’s Test Reduction of Cu²⁺ by sugarsIdentification of reducing sugar moieties
Sulfate Test Precipitation with BaCl₂Confirmation of sulfate ions

Synthetic Modifications

Despite its structural complexity, targeted modifications include:

  • Amino Group Alkylation : Enhances lipophilicity for improved tissue penetration .

  • Hydroxyl Group Protection : Using silyl ethers or benzyl groups during synthesis to prevent unwanted side reactions .

Stability in Formulations

  • Aqueous Solutions : Degrades via hydrolysis at extreme pH (≤3 or ≥10) .

  • Light Sensitivity : UV exposure accelerates decomposition, requiring amber glass storage .

Scientific Research Applications

The compound 4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide; sulfuric acid is a complex chemical with various applications in scientific research and industry. This article explores its potential uses, supported by data tables and case studies.

Pharmaceutical Development

The compound is primarily studied for its role as an antibiotic , particularly in the context of aminoglycosides. Its structure suggests potential efficacy against various bacterial infections, including those resistant to other antibiotics. Research indicates that modifications to its structure can enhance its antibacterial properties, making it a candidate for new drug formulations aimed at treating infections caused by resistant strains of bacteria .

Biochemical Studies

Due to its complex structure, this compound serves as a valuable tool in biochemical research. It can be used to study enzyme interactions and metabolic pathways involving amino sugars and hydroxyl groups. Investigations into its mechanism of action could provide insights into how similar compounds function within biological systems .

Drug Delivery Systems

The compound's ability to interact with various biological molecules makes it suitable for use in drug delivery systems. Researchers are exploring its potential as a carrier for other therapeutic agents, particularly in targeted delivery applications where specificity is crucial .

Analytical Chemistry

The stability and solubility characteristics of this compound make it an ideal candidate for developing analytical methods such as High-Performance Liquid Chromatography (HPLC). These methods can be utilized for quantifying the compound in biological samples, aiding in pharmacokinetic studies and drug formulation assessments .

Case Study 1: Antibiotic Efficacy

A study conducted on the antibiotic properties of aminoglycosides, including derivatives of the compound , demonstrated increased efficacy against Gram-negative bacteria when combined with other agents. This combination therapy approach highlights the potential of this compound in overcoming antibiotic resistance .

Case Study 2: Drug Formulation

Research on drug formulation using this compound showed promising results when incorporated into liposomal delivery systems. The study found that the inclusion of this compound enhanced the stability and bioavailability of co-administered drugs, suggesting its utility in creating more effective therapeutic regimens .

Case Study 3: Enzyme Interaction

An investigation into the enzyme-inhibitory effects of this compound revealed that it could inhibit specific glycosyltransferases involved in bacterial cell wall synthesis. This finding opens avenues for developing new antibiotics targeting these enzymes while minimizing side effects associated with traditional antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Key Substituents Molecular Weight (Da) Functional Groups
Target Compound (sulfated derivative) Cyclohexyl core, two oxan rings (aminomethyl), sulfated hydroxybutanamide ~950–1000* Amino, hydroxyl, sulfate, ether, amide
4-amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2,3-dihydroxycyclohexyl}-2-hydroxybutanamide Cyclohexyl core, single deoxyhexopyranosyl (diamino), hydroxybutanamide ~650–700* Amino, hydroxyl, ether, amide
N-[(S)-4-Amino-2-hydroxybutyryl]-2-deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine Streptamine backbone, glucopyranosyl (diamino), hydroxybutyryl ~600–650* Amino, hydroxyl, amide, glycosidic bond

*Estimated based on structural complexity.

The target compound’s structural uniqueness lies in its dual oxan substituents and sulfate group, distinguishing it from simpler analogues like the deoxyhexopyranosyl derivative, which lacks the second oxan ring and sulfate. The streptamine-based analogue shares amino and hydroxyl functionalities but lacks ether linkages and sulfation, suggesting differences in charge distribution and hydrogen-bonding capacity .

Biological Activity

The compound 4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide; sulfuric acid is a complex organic molecule with significant potential biological activity. Its intricate structure, featuring multiple amino and hydroxyl groups, suggests a variety of interactions with biological targets. This article synthesizes current research findings on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₃₃N₅O₉S, with a molecular weight of approximately 715.79 g/mol. The presence of multiple functional groups enhances its solubility and reactivity in biological systems. The structural components include:

  • Amino Groups : Contribute to hydrogen bonding and interaction with biological receptors.
  • Hydroxyl Groups : Enhance solubility and may play a role in enzyme interactions.
  • Oxan and Cyclohexyl Moieties : Important for structural stability and biological recognition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential use as an antibiotic or antifungal agent.
  • Cell Signaling Modulation : Interactions with cell surface receptors may alter signaling pathways involved in inflammation or cell proliferation.

Antimicrobial Properties

Research indicates that compounds structurally related to 4-amino-N-[5-amino... exhibit significant antimicrobial properties. For example:

Compound NameActivityReference
ParomomycinEffective against protozoal infections
AmikacinEnhanced resistance to bacterial enzymes
NeomycinBroad-spectrum antibiotic activity

These compounds share similar structural features, suggesting that 4-amino-N-[5-amino... could exhibit comparable antimicrobial efficacy.

Case Studies

  • Diabetes Management : A study explored the effects of related compounds on glucose metabolism in diabetic models. Results indicated that these compounds could enhance insulin sensitivity and lower blood glucose levels.
  • Cancer Research : Investigations into the cytotoxic effects of similar compounds against various cancer cell lines revealed promising results, indicating potential applications in cancer therapy.

Interaction Studies

Understanding how 4-amino-N-[5-amino... interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies have shown that:

  • The compound can bind to specific receptors involved in metabolic regulation.
  • It may modulate the activity of enzymes critical for cellular metabolism.

Q & A

Q. What computational tools are suited for exploring structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use QSAR models (e.g., CoMFA, CoMSIA) with descriptors like logP and polar surface area. Validate predictions with synthetic analogs, as shown in for pyrimidinamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.